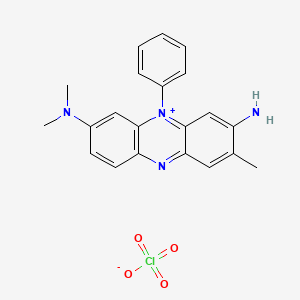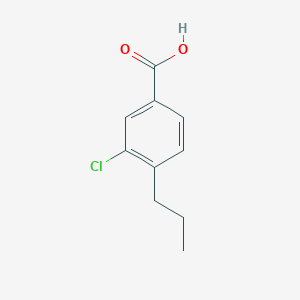
3,4-Bis(bromomethyl)-1-tosyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(bromomethyl)-1-tosyl-1H-pyrrole is a synthetic organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of bromomethyl and tosyl groups in the structure of this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(bromomethyl)-1-tosyl-1H-pyrrole typically involves the bromination of a suitable pyrrole precursor. One common method involves the bromination of 3,4-dimethylpyrrole using bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions of the pyrrole ring. The resulting 3,4-Bis(bromomethyl)pyrrole is then subjected to tosylation using tosyl chloride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination and tosylation steps are optimized for scalability, and the final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(bromomethyl)-1-tosyl-1H-pyrrole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The tosyl group can be reduced to form the corresponding thiol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrroles with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or other reduced derivatives.
Scientific Research Applications
3,4-Bis(bromomethyl)-1-tosyl-1H-pyrrole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Bis(bromomethyl)-1-tosyl-1H-pyrrole involves its interaction with molecular targets through its bromomethyl and tosyl groups. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The tosyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The overall effect depends on the specific biological context and the nature of the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(chloromethyl)-1-tosyl-1H-pyrrole: Similar structure but with chloromethyl groups instead of bromomethyl groups.
3,4-Bis(iodomethyl)-1-tosyl-1H-pyrrole: Contains iodomethyl groups, which are more reactive than bromomethyl groups.
3,4-Bis(methyl)-1-tosyl-1H-pyrrole: Lacks the halogen atoms, making it less reactive in nucleophilic substitution reactions.
Uniqueness
3,4-Bis(bromomethyl)-1-tosyl-1H-pyrrole is unique due to the presence of both bromomethyl and tosyl groups, which confer distinct reactivity and biological activity. The bromomethyl groups provide sites for nucleophilic substitution, while the tosyl group enhances the compound’s lipophilicity and stability. This combination of features makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
CAS No. |
498580-19-1 |
|---|---|
Molecular Formula |
C13H13Br2NO2S |
Molecular Weight |
407.12 g/mol |
IUPAC Name |
3,4-bis(bromomethyl)-1-(4-methylphenyl)sulfonylpyrrole |
InChI |
InChI=1S/C13H13Br2NO2S/c1-10-2-4-13(5-3-10)19(17,18)16-8-11(6-14)12(7-15)9-16/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
DMZFOGQBUVKGIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=C2)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


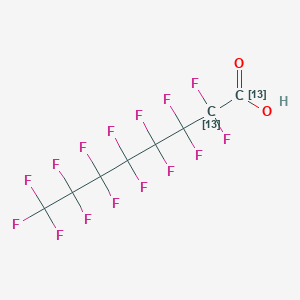

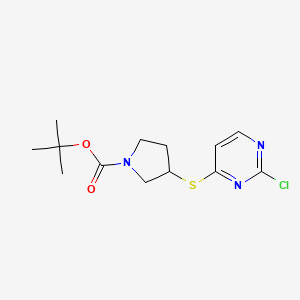
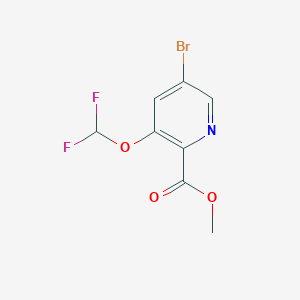

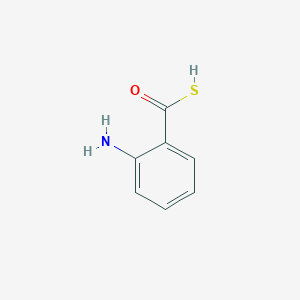
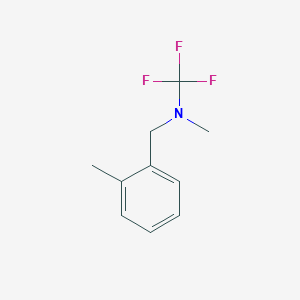
![1-Methyl-1H,1'H-[2,3'-bipyrrole]-4'-carbonitrile](/img/structure/B13972459.png)

